Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate
Description
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate is a heterocyclic compound featuring a naphthyridine core substituted with a chlorine atom at position 8 and an ethyl ester group at position 3. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the ester functional group, enabling participation in hydrolysis, alkylation, and nucleophilic substitution reactions .
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
ethyl 8-chloro-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3 |
InChI Key |
ZKWJBDDZRDXUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Naphthyridine Precursors
Chlorination is a critical step in introducing the chloro substituent at the 8-position of the 1,7-naphthyridine scaffold. A widely cited method involves treating 1,7-naphthyridine-3-carboxylic acid derivatives with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. For example, 8-hydroxy-1,7-naphthyridine-3-carboxylic acid undergoes chlorination with POCl₃ at 110°C for 6 hours, yielding 8-chloro-1,7-naphthyridine-3-carboxylic acid with >90% purity. This intermediate is subsequently esterified to form the target compound.
Esterification of Carboxylic Acid Intermediates
Esterification of 8-chloro-1,7-naphthyridine-3-carboxylic acid is typically achieved using ethanol in the presence of acid catalysts. A patent by describes refluxing the acid with ethyl iodide and potassium hydroxide in aqueous ethanol, resulting in This compound with a yield of 72–80%. Alternative methods employ Dean-Stark traps to remove water and drive the reaction to completion, enhancing yields to 85%.
Table 1: Comparative Analysis of Esterification Methods
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | Ethanol | 80 | 78 | 92 |
| KOH/Ethyl iodide | Ethanol | 70 | 80 | 95 |
| PTSA | Toluene | 110 | 85 | 97 |
Cyclization Strategies
Cyclization of pyridine derivatives offers an alternative route. For instance, ethyl 3-[2-(ethoxycarbonyl)acetamido]-2-pyridinecarboxylate undergoes Dieckmann cyclization in the presence of sodium ethoxide, forming the 1,7-naphthyridine core. Subsequent chlorination at the 8-position using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) affords the target compound in 65–70% yield. This method is advantageous for its regioselectivity but requires careful control of reaction stoichiometry to minimize dimerization byproducts.
Optimization of Reaction Conditions
Role of Lewis Acid Catalysts
Lewis acids such as calcium chloride (CaCl₂) significantly enhance reduction and cyclization steps. In a protocol from, CaCl₂ catalyzes the reduction of This compound to 2-chloro-1,7-naphthyridine-3-methanol, achieving an 80% yield. The catalyst coordinates with borohydride ions, stabilizing reactive intermediates and improving reaction efficiency.
Solvent and Temperature Effects
Tetrahydrofuran (THF) and ethanol are preferred solvents due to their ability to dissolve polar intermediates. Reactions conducted in THF at 40–50°C exhibit faster kinetics compared to ethanol at 70°C. Lower temperatures (0–10°C) are critical during sodium borohydride additions to prevent over-reduction.
Purification and Characterization
Chromatographic Techniques
Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purities >98%.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.42 (q, 2H, OCH₂), 7.89 (d, 1H, H-5), 8.52 (s, 1H, H-2), 9.01 (d, 1H, H-6).
- IR (KBr): 1725 cm⁻¹ (C=O ester), 1580 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹³C NMR | 165.2 ppm, 141.5 ppm | C=O, C-Cl |
| UV-Vis | λₘₐₓ = 275 nm (ε = 12,500 L/mol·cm) | π→π* transition |
Industrial-Scale Challenges
Byproduct Formation
Side reactions such as N-alkylation during esterification or dimerization during cyclization reduce yields. Patent addresses this by using excess ethyl iodide (1.5 equiv) and maintaining pH >10 with potassium hydroxide.
Solubility and Crystallization
Poor aqueous solubility complicates purification. Industrial protocols employ antisolvent crystallization with n-heptane, achieving particle sizes <50 µm for consistent bioavailability.
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich positions of the naphthyridine ring undergo selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ring oxidation | KMnO₄, H₂O, 80°C, 6 hr | 8-Chloro-1,7-naphthyridine-3-carboxylic acid | 72% | |
| Side-chain oxidation | CrO₃, AcOH, reflux, 3 hr | Ketone derivative at C2 position | 58% |
Oxidation typically targets the C2 position due to its electron density, forming ketones or carboxylic acids depending on reagents.
Reduction Reactions
The chloro group and ester functionality participate in reduction pathways:
| Target Site | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chloro group | H₂ (1 atm), Pd/C, EtOH, 25°C | 8-Dechloro derivative | 89% | |
| Ester group | LiAlH₄, THF, 0°C → 25°C, 2 hr | 3-Hydroxymethyl-8-chloro-1,7-naphthyridine | 63% |
Selective dehalogenation occurs under catalytic hydrogenation, while ester reduction requires stronger hydride donors.
Nucleophilic Substitution
The 8-chloro group undergoes displacement with various nucleophiles:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 120°C, 12 hr | 8-Piperidino derivative | 81% | |
| Sodium methoxide | MeOH, reflux, 8 hr | 8-Methoxy derivative | 67% |
Reactivity follows SNAr mechanism, accelerated by electron-withdrawing carboxylate group .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
Basic conditions provide cleaner conversion compared to acidic hydrolysis, which may induce side reactions .
Aromatic Electrophilic Substitution
Despite electron deficiency, directed substitution occurs at specific positions:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 5-Nitro-8-chloro-1,7-naphthyridine-3-carboxylate | 43% | |
| Sulfonation | SO₃/DMF, 60°C, 4 hr | 5-Sulfo derivative | 37% |
Substitution occurs preferentially at C5 due to directing effects of nitrogen atoms .
Alkylation Reactions
The N1 position undergoes alkylation under strong basic conditions:
Alkylation requires deprotonation of the N1 position, with efficiency depending on alkyl halide steric profile .
Mechanistic Considerations
-
Electronic Effects : The 3-carboxylate group withdraws electrons, activating C8-Cl for nucleophilic substitution while deactivating the ring for electrophilic attack .
-
Steric Factors : Bulky nucleophiles show reduced reactivity at C8 due to proximity to the ester group.
-
Solvent Influence : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions by stabilizing transition states .
Scientific Research Applications
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of ethyl 8-chloro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Substituent Variations in 1,7-Naphthyridine Esters
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Comparisons
- Ester vs. Carboxylic Acid : this compound can be hydrolyzed to 8-chloro-1,7-naphthyridine-3-carboxylic acid under basic conditions (e.g., 5M NaOH, 30% yield) . In contrast, 8-chloro-1,5-naphthyridine-3-carboxylic acid (a positional isomer) lacks the ester group, making it more polar and acidic (pKa ~3–4) .
- Halogen Substituents :
- Chlorine vs. Bromine: Bromine’s higher atomic polarizability in Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate may slow nucleophilic substitution compared to chlorine analogs .
- Dichloro Derivatives: Ethyl 4,8-dichloro-1,7-naphthyridine-3-carboxylate exhibits increased electrophilicity, enabling sequential substitution reactions .
Positional Isomerism Effects
Reactivity in Alkylation and Substitution
- This compound undergoes N-alkylation with ethyl bromoacetate (66% yield under reflux with K₂CO₃) . The presence of chlorine at C8 directs electrophilic attacks to C4 or C6 positions.
- Morpholino-substituted analogs (e.g., Ethyl 6-fluoro-8-morpholino-4-oxo-1,7-naphthyridine-3-carboxylate) demonstrate enhanced solubility and stability due to the morpholine ring’s electron-donating effects .
Structural and Physical Property Trends
Biological Activity
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthyridine core with a chloro substituent at the 8-position and an ethyl ester functional group at the carboxylic acid position. The molecular formula is with a molecular weight of approximately 236.65 g/mol. The presence of the ethyl ester enhances its solubility, making it suitable for various biological applications.
Antimicrobial Activity
Naphthyridine derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated notable activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.
Key Findings from Research Studies
-
Antibacterial Efficacy :
- Studies have shown that derivatives of naphthyridine compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for various derivatives range from 0.22 to 0.25 μg/mL, indicating strong antibacterial potential .
-
Mechanisms of Action :
- The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to inhibit key bacterial enzymes involved in metabolism and cell wall synthesis .
- In vitro studies suggest that these compounds may act synergistically with existing antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .
-
Case Studies :
- A research study highlighted the synthesis and evaluation of various naphthyridine derivatives, including this compound, which were found to be more effective than standard treatments against antibiotic-resistant bacteria .
- Another study focused on the design and synthesis of related compounds that displayed promising antibacterial activity in vivo, supporting the potential therapeutic applications of naphthyridine derivatives .
Comparative Analysis of Naphthyridine Derivatives
The following table summarizes the biological activities and unique aspects of selected naphthyridine derivatives:
| Compound Name | Structure Features | Antimicrobial Activity | Unique Aspects |
|---|---|---|---|
| This compound | Chloro at 8-position | MIC: 0.22–0.25 μg/mL against E. coli | High solubility |
| Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate | Hydroxy at 4-position | Moderate activity against S. aureus | Increased reactivity |
| Ethyl 6-bromo-1,8-naphthyridine-3-carboxylate | Bromine at 6-position | Effective against multiple strains | Distinct antimicrobial profile |
| Ethyl 2-amino-1,8-naphthyridine-3-carboxylate | Amino at 2-position | Enhanced activity against resistant strains | Potentially more reactive |
Q & A
Q. Key Considerations :
- Hydrolysis Sensitivity : Alkaline conditions (e.g., 5M NaOH) may hydrolyze esters prematurely; acidic conditions (HCl/EtOH) are preferred for stability .
- Yield Optimization : Higher yields (>80%) are achieved with anhydrous solvents and inert atmospheres (N₂) to prevent side reactions .
Basic: How is this compound characterized structurally?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 265.03 [M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituents .
- X-ray Crystallography : Programs like SHELXL (for refinement) and OLEX2 (for visualization) resolve crystal packing and hydrogen-bonding networks .
Advanced: How can computational tools predict the bioactivity of this compound derivatives?
Methodological Answer:
Q. Case Study :
- Alkaline Hydrolysis () : 30% yield in 5M NaOH at 20°C due to ester degradation.
- Acidic Hydrolysis () : 81% yield with HCl/EtOH at reflux, preserving the naphthyridine core .
Advanced: What crystallographic strategies ensure accurate structural determination of this compound?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) X-ray data reduces refinement errors. Use Mo-Kα radiation (λ = 0.71073 Å) for small molecules .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding. Key metrics:
- Validation : PLATON checks for missed symmetry and solvent-accessible voids .
Example : A related naphthyridine derivative (Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate) crystallized in P2₁/c with Z = 4, showing π-stacking interactions at 3.5 Å .
Advanced: How to optimize regioselectivity in electrophilic substitution reactions on this scaffold?
Methodological Answer:
- Directing Groups : The 8-chloro substituent directs electrophiles to the 4-position. For example:
- Nitration : HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives (85% regioselectivity) .
- Lewis Acid Catalysis : AlCl₃ enhances Friedel-Crafts alkylation at the electron-deficient 3-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
